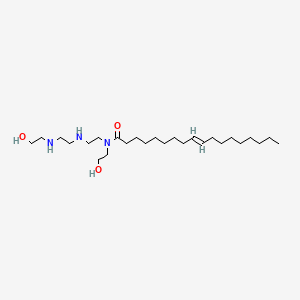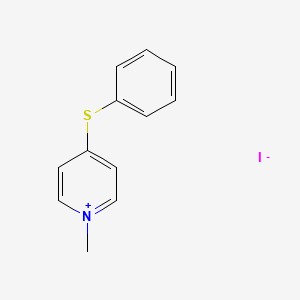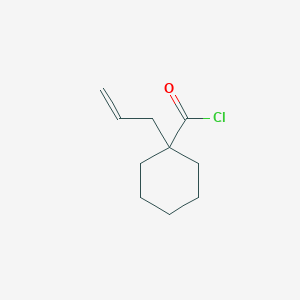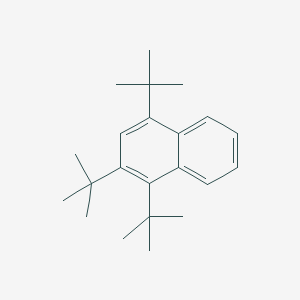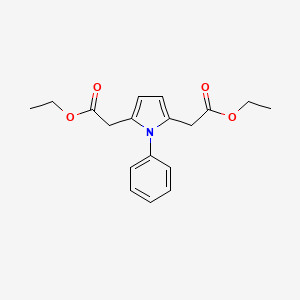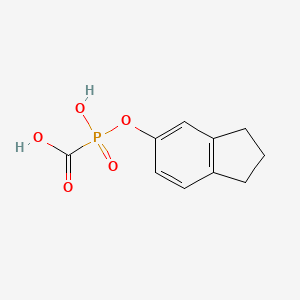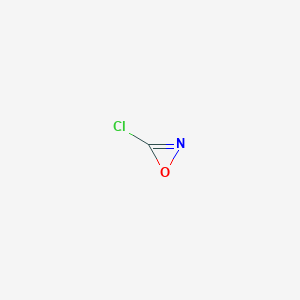
Chlorooxazirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorooxazirene is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a three-membered ring structure It is a derivative of oxazirene, where one of the hydrogen atoms is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorooxazirene can be synthesized through several methods. One common approach involves the reaction of oxazirene with chlorine gas under controlled conditions. Another method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a base. The reaction typically requires low temperatures and an inert atmosphere to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of the compound while minimizing the risk of side reactions and decomposition.
Chemical Reactions Analysis
Types of Reactions
Chlorooxazirene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorooxazone.
Reduction: It can be reduced to form chlorooxazolidine.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Chlorooxazone
Reduction: Chlorooxazolidine
Substitution: Various substituted oxazirenes depending on the nucleophile used.
Scientific Research Applications
Chlorooxazirene has several applications in scientific research:
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound compounds in drug development, particularly for their ability to interact with biological targets.
Industry: this compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of chlorooxazirene involves its ability to act as an electrophile due to the presence of the chlorine atom. This makes it highly reactive towards nucleophiles, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.
Comparison with Similar Compounds
Similar Compounds
Oxazirene: The parent compound without the chlorine atom.
Chlorooxazone: An oxidized form of chlorooxazirene.
Chlorooxazolidine: A reduced form of this compound.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which enhances its reactivity compared to oxazirene. This makes it a valuable reagent in organic synthesis and other applications where high reactivity is desired.
Properties
CAS No. |
67249-93-8 |
|---|---|
Molecular Formula |
CClNO |
Molecular Weight |
77.47 g/mol |
IUPAC Name |
3-chlorooxazirene |
InChI |
InChI=1S/CClNO/c2-1-3-4-1 |
InChI Key |
SUWCLWJWVQMKBN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




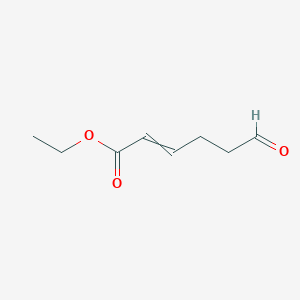

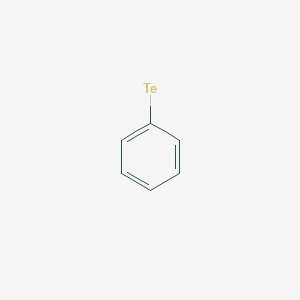
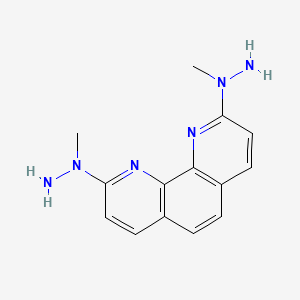
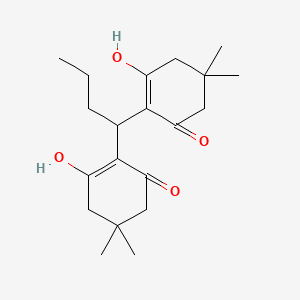
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
